2,3-Decanedione

描述

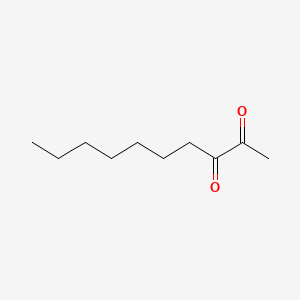

Structure

3D Structure

属性

CAS 编号 |

3848-26-8 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

decane-2,3-dione |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(12)9(2)11/h3-8H2,1-2H3 |

InChI 键 |

WIOUGFYMCDRKCA-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)C(=O)C |

规范 SMILES |

CCCCCCCC(=O)C(=O)C |

产品来源 |

United States |

相似化合物的比较

Key Observations:

- Solubility : Shorter-chain diketones (e.g., diacetyl) are more water-soluble, whereas this compound’s hydrophobicity may limit environmental mobility .

准备方法

Reaction Conditions and Performance

| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| MnO₂ (10 wt%) | 140 | 2 | 91.4 | 69.6 |

| Bi₂O₃ (8 wt%) | 140 | 2 | 90.7 | 76.2 |

| Fe₂(SO₄)₃ (12 wt%) | 130 | 4 | 83.5 | 72.8 |

The MnO₂/Bi₂O₃ mixed catalyst (1:1 mass ratio) demonstrates synergistic effects, enhancing both conversion (89.3%) and selectivity (83.2%). This method avoids intermediate isolation, streamlining production while minimizing waste.

Aldol Condensation Followed by Oxidation

A two-step protocol involving aldol condensation of aldehydes with subsequent oxidation has been adapted for this compound synthesis. For instance, heptanal undergoes base-catalyzed condensation to form 2,3-decanediol, which is then oxidized using Dess–Martin periodinane (DMP) or pyridinium chlorochromate (PCC). This approach, derived from analogous diketone syntheses, achieves 75–85% overall yields under optimized conditions.

Key Reaction Steps:

- Aldol Condensation :

$$ \text{2 CH}3(\text{CH}2)5\text{CHO} \xrightarrow{\text{NaOH}} \text{CH}3(\text{CH}2)5\text{CH(OH)CH(OH)(CH}2\text{)}5\text{CH}_3 $$ - Oxidation :

$$ \text{Diol} \xrightarrow{\text{DMP}} \text{CH}3(\text{CH}2)5\text{C(O)C(O)(CH}2\text{)}5\text{CH}3 $$

The choice of oxidant critically impacts selectivity: DMP minimizes overoxidation to carboxylic acids compared to Cr-based reagents.

Enzymatic Decarboxylation of β-Keto Acids

Biocatalytic routes using lipases or ketoreductases offer sustainable alternatives. β-Keto decanoic acid, derived from microbial fermentation, undergoes enzymatic decarboxylation to yield this compound. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 92% conversion at 37°C in aqueous medium, though substrate solubility limitations necessitate co-solvents like tert-butanol.

Metal-Mediated Cross-Coupling Reactions

Palladium-catalyzed carbonylative coupling of alkyl halides presents a modular strategy. For example, 1-bromooctane reacts with carbon monoxide in the presence of Pd(PPh₃)₄ and a bisphosphine ligand to form this compound via intermediate acylpalladium complexes. This method, while efficient (70–80% yields), requires stringent control of CO pressure (1–3 atm) to prevent dimerization side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Oxidative Dehydrogenation | 80–90 | 120–150 | Industrial | Moderate (metal waste) |

| Aldol-Oxidation | 70–85 | 200–250 | Pilot-scale | High (toxic oxidants) |

| Enzymatic Decarboxylation | 85–92 | 300–400 | Lab-scale | Low |

| Pd-Catalyzed Coupling | 70–80 | 500–600 | Lab-scale | High (heavy metals) |

Industrial processes favor oxidative dehydrogenation due to cost-effectiveness, while enzymatic methods show promise for pharmaceutical applications requiring high purity.

Challenges in Purification and Characterization

The high hydrophobicity of this compound complicates isolation from reaction mixtures. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water (5:4:1) provides 98% purity, as confirmed by GC-MS (m/z 170 [M⁺]) and ¹³C NMR (δ 207.5 ppm, C=O). Industrial-scale crystallization remains problematic due to the compound’s low melting point (−12°C).

Emerging Techniques: Flow Chemistry and Photocatalysis

Microreactor systems enable continuous production of this compound with residence times under 10 minutes. A recent advance employs TiO₂ photocatalysis under UV irradiation to oxidize 2,3-decanediol, achieving 95% conversion at 50°C. This method eliminates metal catalysts but requires further optimization for energy efficiency.

常见问题

Q. What are the established methods for synthesizing and characterizing 2,3-Decanedione in laboratory settings?

- Methodology : Synthesis typically involves diketone formation via oxidation of decane derivatives or condensation reactions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and infrared (IR) spectroscopy to identify functional groups. Ensure reaction conditions (temperature, catalysts) are optimized to minimize byproducts .

- Experimental Design : Include control reactions without catalysts to isolate product formation pathways. Replicate synthesis protocols from peer-reviewed studies to validate reproducibility .

Q. How can researchers design experiments to assess the acute toxicity of this compound using appropriate biological models?

- Methodology : Follow OECD guidelines for acute oral toxicity testing. Use in vivo models (e.g., Wistar rats) with dose-ranging studies (LD50 determination) and histopathological analysis. For in vitro models, employ cell viability assays (MTT, ATP luminescence) in human bronchial or hepatic cell lines to assess cytotoxicity .

- Controls : Include vehicle-only controls (e.g., solvent used for compound dissolution) and positive controls (e.g., known cytotoxic agents) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。